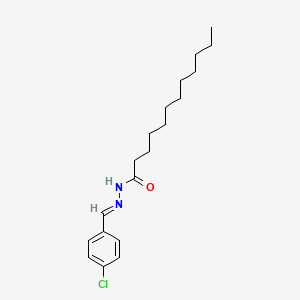
ethyl (5-phenyl-1H-tetrazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is a synthetic organic compound that belongs to the tetrazole family Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER typically involves the reaction of ethyl bromoacetate with 5-phenyl-1H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
5-Phenyl-1H-tetrazole+Ethyl bromoacetateBase, Solvent(5-Phenyl-tetrazol-1-yl)-acetic acid ethyl ester
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: (5-Phenyl-tetrazol-1-yl)-acetic acid
Reduction: (5-Phenyl-tetrazol-1-yl)-ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Tetrazoles are known to mimic the properties of carboxylic acids, making them useful in drug design and development.
Medicine
In medicinal chemistry, (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is explored for its potential therapeutic applications. Tetrazole derivatives have shown activities such as antibacterial, antifungal, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by mimicking the structure of natural substrates or ligands.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1H-tetrazole: A precursor to (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER.
Tetrazole: The parent compound of the tetrazole family.
1H-Benzotriazole: Another nitrogen-rich heterocycle with similar applications.
Uniqueness
(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity. The presence of the phenyl group also enhances its lipophilicity, making it more suitable for certain applications compared to other tetrazole derivatives .
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
ethyl 2-(5-phenyltetrazol-1-yl)acetate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-11(12-13-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
WOZGQVHOQFTVOI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=NN=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)
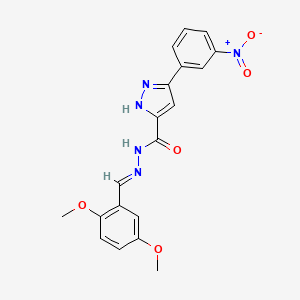
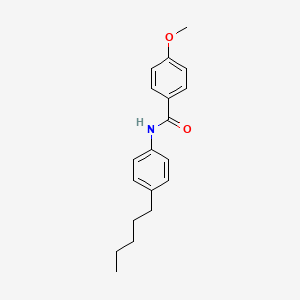
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
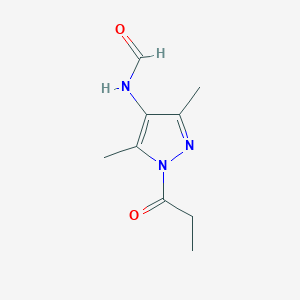
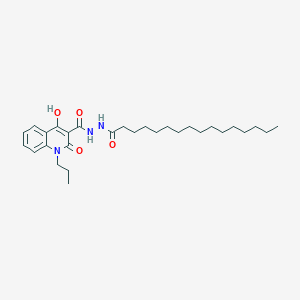
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
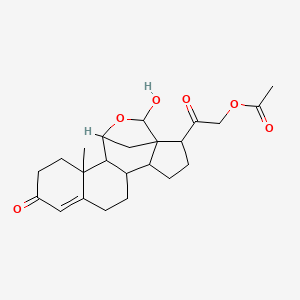
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
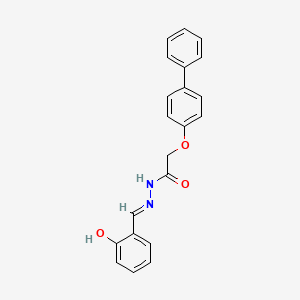
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)
